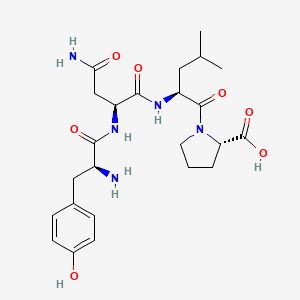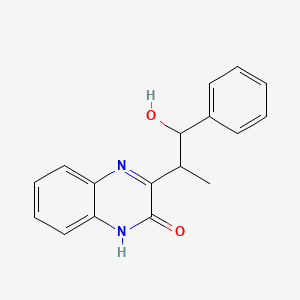
3-(alpha-Methyl-beta-hydroxyphenethyl)quinoxaline-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(alpha-Methyl-beta-hydroxyphenethyl)quinoxaline-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Methyl-beta-hydroxyphenethyl)quinoxaline-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-nitroaniline with a suitable aldehyde or ketone, followed by reduction and cyclization steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(alpha-Methyl-beta-hydroxyphenethyl)quinoxaline-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring or the side chains.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-diones, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(alpha-Methyl-beta-hydroxyphenethyl)quinoxaline-2(1H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.
6,7-Dimethoxyquinoxaline: A derivative with methoxy groups at positions 6 and 7.
Uniqueness
3-(alpha-Methyl-beta-hydroxyphenethyl)quinoxaline-2(1H)-one is unique due to the presence of the alpha-methyl-beta-hydroxyphenethyl group, which can impart specific biological or chemical properties not found in simpler quinoxaline derivatives.
特性
CAS番号 |
645475-72-5 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC名 |
3-(1-hydroxy-1-phenylpropan-2-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H16N2O2/c1-11(16(20)12-7-3-2-4-8-12)15-17(21)19-14-10-6-5-9-13(14)18-15/h2-11,16,20H,1H3,(H,19,21) |
InChIキー |
NMIKBYYHWLQKEN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=CC=CC=C2NC1=O)C(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile](/img/structure/B12603780.png)
![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)
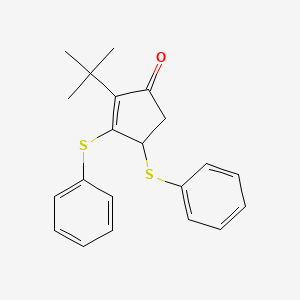
![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)
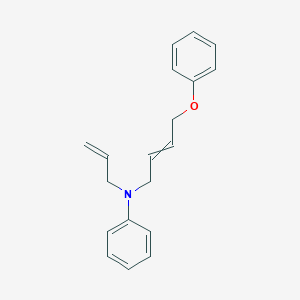
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)
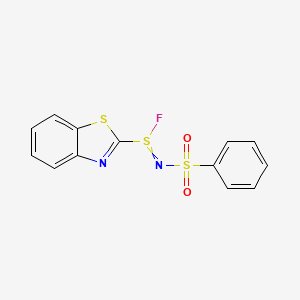
![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)
